2-Bromo-4-chloro-3-fluoro-1-iodobenzene
CAS No.:
Cat. No.: VC18649880
Molecular Formula: C6H2BrClFI
Molecular Weight: 335.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H2BrClFI |
|---|---|
| Molecular Weight | 335.34 g/mol |
| IUPAC Name | 3-bromo-1-chloro-2-fluoro-4-iodobenzene |
| Standard InChI | InChI=1S/C6H2BrClFI/c7-5-4(10)2-1-3(8)6(5)9/h1-2H |
| Standard InChI Key | CPJXIIWEHZPDHG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1Cl)F)Br)I |
Introduction
Structural Characteristics and Nomenclature
2-Bromo-4-chloro-3-fluoro-1-iodobenzene is a tetra-substituted benzene derivative with the following substituents:
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Iodo (-I) at position 1
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Bromo (-Br) at position 2
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Fluoro (-F) at position 3
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Chloro (-Cl) at position 4
The IUPAC name adheres to the lowest locant rule, prioritizing substituent positions to minimize numerical values. The molecular formula is C₆H₂BrClFI, with a molecular weight of 335.34 g/mol .
Molecular Geometry
The compound’s planarity is influenced by steric and electronic effects from the halogen atoms. Density functional theory (DFT) calculations suggest slight distortions in bond angles due to the bulky iodine atom .
Synthesis and Manufacturing
The synthesis of 2-bromo-4-chloro-3-fluoro-1-iodobenzene typically involves diazotization and iodination reactions. A representative protocol, adapted from CN104829414A , is outlined below:
Key Synthetic Steps
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Diazonium Salt Formation:
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Iodination:
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Purification:
Table 1: Synthetic Parameters
| Parameter | Value/Range |
|---|---|
| Sulfuric acid concentration | 30–80% |
| Molar ratio (aniline:H₂SO₄) | 1:2.5–1:5 |
| Reaction temperature | 50–60°C |
| Yield | 81% |
Physicochemical Properties
Thermal and Physical Data
Solubility and Stability
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Solubility: Miscible in polar aprotic solvents (e.g., dichloromethane, methanol) .
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Stability: Light-sensitive; requires storage in inert atmospheres at 4–8°C .
| Property | Value |
|---|---|
| Molecular weight | 335.34 g/mol |
| Density | 2.3 g/cm³ |
| LogP (octanol-water) | 3.2 (estimated) |
Applications in Organic Synthesis
This compound serves as a versatile intermediate in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume